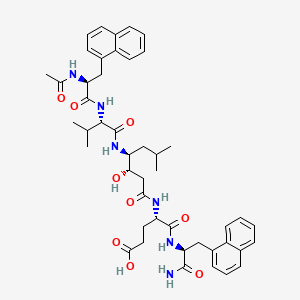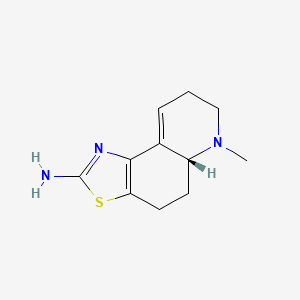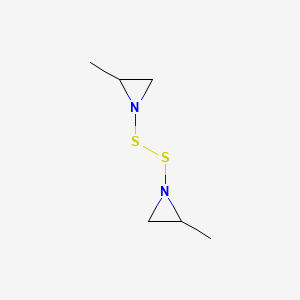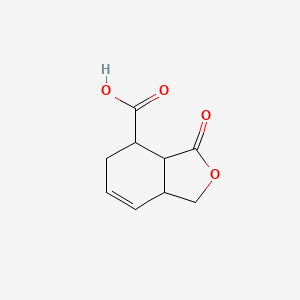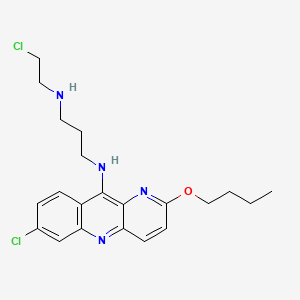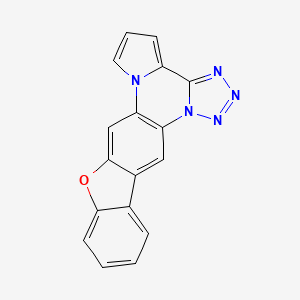
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline is a complex heterocyclic compound with a molecular formula of C17H9N5O and a molecular weight of 299.2863 . This compound is characterized by its unique structure, which includes fused benzofuran, pyrrole, tetrazole, and quinoxaline rings. Such intricate structures often exhibit interesting chemical and biological properties, making them valuable in various fields of scientific research.
Métodos De Preparación
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.
Construction of the Pyrrole Ring: Pyrrole rings are often synthesized via Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Tetrazole Formation: Tetrazoles can be synthesized by the cycloaddition of azides with nitriles.
Quinoxaline Ring Formation: Quinoxalines are typically formed through the condensation of o-phenylenediamine with α-diketones.
Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the heterocyclic rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline has several applications in scientific research:
Chemistry: Its unique structure makes it a valuable compound for studying the reactivity and properties of fused heterocyclic systems.
Mecanismo De Acción
The mechanism of action of (1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact pathways and molecular targets would require further experimental validation.
Comparación Con Compuestos Similares
Similar compounds include other fused heterocyclic systems such as:
Pyrroloquinoxalines: Known for their biological activity and used in medicinal chemistry.
Tetrazoloquinoxalines: Explored for their antimicrobial and anticancer properties.
The uniqueness of (1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline lies in its combination of these rings, which may confer distinct chemical and biological properties not observed in the individual components.
Propiedades
Número CAS |
72499-68-4 |
|---|---|
Fórmula molecular |
C17H9N5O |
Peso molecular |
299.29 g/mol |
Nombre IUPAC |
10-oxa-14,20,21,22,23-pentazahexacyclo[11.10.0.03,11.04,9.014,18.019,23]tricosa-1(13),2,4,6,8,11,15,17,19,21-decaene |
InChI |
InChI=1S/C17H9N5O/c1-2-6-15-10(4-1)11-8-14-13(9-16(11)23-15)21-7-3-5-12(21)17-18-19-20-22(14)17/h1-9H |
Clave InChI |
DQJYGZSMHOBMOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N5C=CC=C5C6=NN=NN46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


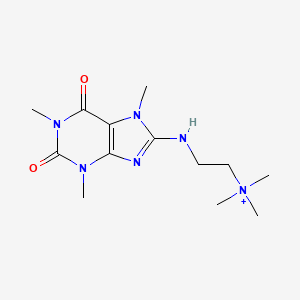
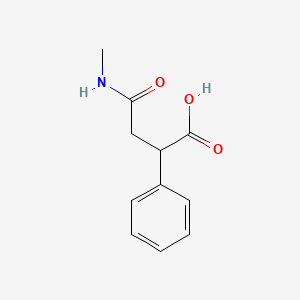


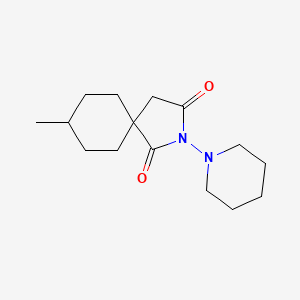
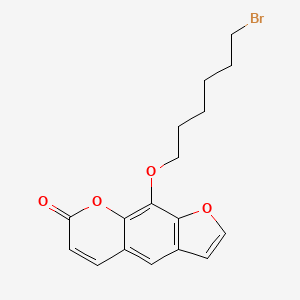

![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
